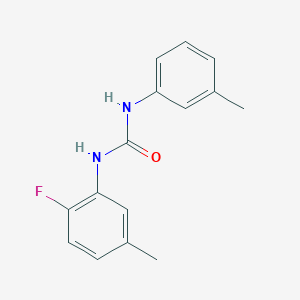![molecular formula C17H15N3O3S B5380627 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family of compounds and is known for its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has potential applications in various scientific research fields. In medicine, it has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, it has been shown to have insecticidal and herbicidal properties. In material science, it has been shown to have potential applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In fungal cells, it has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In bacterial cells, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid in lab experiments is its broad-spectrum activity against various types of cells, including cancer cells, fungal cells, and bacterial cells. Another advantage is its potential for use in combination therapies with other drugs. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with thioacetic acid. The final step involves the reaction of the resulting compound with 4-chlorobenzoic acid. The synthesis method is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Propiedades
IUPAC Name |
3-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-8-3-2-7-13(14)15-18-17(20-19-15)24-10-11-5-4-6-12(9-11)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWRSWQVPZMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)